molecular formula C22H21N3O3 B2435581 (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2210242-58-1

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2435581
CAS RN: 2210242-58-1
M. Wt: 375.428
InChI Key: ZEKHUGPDKHVVRK-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of enone derivatives. This compound has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one and its derivatives have been studied for their potential antimicrobial properties. Research by Ashok et al. (2014) focused on the synthesis of related compounds and their in vitro antibacterial and antifungal activities against strains like Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida metapsilosis, demonstrating good antimicrobial activity in some tested compounds (Ashok, D., Ganesh, A., Lakshmi, B. V., & Ravi, S., 2014). Similarly, Kumar et al. (2014) synthesized and tested various derivatives for antimicrobial activity, observing substantial activity against bacterial and fungal strains (Kumar, J., Chawla, G., Kumar, U., & Sahu, K., 2014).

Anticancer Properties

Another significant area of research is the compound's antiproliferative activities. For instance, Tseng et al. (2013) synthesized certain derivatives and evaluated them for their antiproliferative activities against lung cancers and breast cancers, identifying potential lead compounds for further development (Tseng, C., Chen, Y.-l., Hsu, C.-Y., Chen, T.-C., Cheng, C.-M., Tso, H.-C., Lu, Y.-J., & Tzeng, C., 2013). Huang et al. (2013) also explored the anti-proliferative activity of related compounds, demonstrating potent cytotoxic activity against cancer cell lines and suggesting their potential as antitumor agents (Huang, S.-M., Cheng, Y.-Y., Chen, M.-H., Huang, C.-H., Huang, L.-J., Hsu, M., Kuo, S., & Lee, K., 2013).

Electropolymerization and Sensor Applications

Additionally, Carbas et al. (2012) explored the electropolymerization of a new terthienyl-based polymer bearing pendant quinoxaline moieties for sensor applications. This research demonstrated the polymer's electrochromic behavior and sensitivity towards metal cations, particularly Fe3+ ions (Carbas, B., Kıvrak, A., Zora, M., & Önal, A., 2012).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-17-9-6-16(7-10-17)8-11-22(26)25-13-12-18(15-25)28-21-14-23-19-4-2-3-5-20(19)24-21/h2-11,14,18H,12-13,15H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKHUGPDKHVVRK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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